Cas no 185379-40-2 ((αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid)
![(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid structure](https://ja.kuujia.com/scimg/cas/185379-40-2x500.png)
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-N-FMOC-(2-Pyridyl)alanine
- N-(9-Fluorenylmethoxycarbonyl)-2-pyridyl-L-alanine
- Fmoc-beta-(2-pyridyl)-Ala-OH
- Fmoc-L-2-Pyridylala
- Fmoc-2-Pal-OH
- Fmoc-β-(2-pyridyl)-Ala-OH
- Fmoc-3-(2-Pyridyl)-L-alanine
- Fmoc-3-(2-pyridyl)-L-Ala-OH
- Fmoc-L-2-Pyridylalanine
- (2S)-(N-fluorenylmethoxycarbonylamino)-3-(pyrid-2'-yl)propionic acid
- (2S)-2-{[(9H-fluorene-9-yl methoxy)carbonyl]amino}-3-(2-pyridinyl) propanoic acid
- FMOC-2'-PYRIDYL-L-ALA
- Fmoc-3-(2-Pyridyl)-Alanine
- FMOC-ALA(2-PYRI)-OH
- FMOC-ALA(2'-PYRIDYL)-OH
- Fmoc-L-2-Pal-OH
- Fmoc-L-3-(2-pyridyl)alanine
- RARECHEM BK PT 0229
- FMOC-ALA(2-PYRIDYL)-OH
- (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
- Fmoc-beta-(2-pyridyl)-Ala-OH, >=97.0% (HPLC)
- 185379-40-2
- J-011894
- Fmoc-L-3-(2-pyridyl)-alanine
- CS-0020091
- Fmoc- beta -(2-pyridyl)-Ala-OH
- EN300-77284
- MFCD00672564
- A812953
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- HY-34540
- AS)-
- (
- A50239
- AC-9954
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(PYRIDIN-2-YL)PROPANOIC ACID
- 2-Pyridinepropanoic acid,a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (aS)-
- N-FLUORENEMETHOXYCARBONYL-D-3-(2-PYRIDYL) ALANINE
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridyl)propanoate
- AKOS015895514
- PS-12033
- A-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
- SCHEMBL119547
- Fmoc-
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
- A-(2-pyridyl)-Ala-OH
-
- MDL: MFCD00672564
- インチ: InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
- InChIKey: DXIVJCDZOMUITR-NRFANRHFSA-N
- ほほえんだ: O=C(O)[C@H](CC1=CC=CC=N1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
計算された属性
- せいみつぶんしりょう: 388.14200
- どういたいしつりょう: 388.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 88.5A^2
- 互変異性体の数: 4
- ひょうめんでんか: -1
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.2692 (rough estimate)
- ゆうかいてん: 151 °C
- ふってん: 514.13°C (rough estimate)
- フラッシュポイント: 335.4±31.5 °C
- 屈折率: 1.6300 (estimate)
- PSA: 88.52000
- LogP: 4.00690
- ようかいせい: 使用できません
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S36
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S22;S36
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 税関データ
- 税関コード:29223900
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D331580-25g |
Fmoc-L-3-(2-pyridyl)alanine |
185379-40-2 | 98% | 25g |
$1295 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F67860-1g |
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid |
185379-40-2 | 97% | 1g |
¥278.0 | 2023-09-07 | |
Chemenu | CM173592-1g |
Fmoc-2-Pal-OH |
185379-40-2 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | F861033-100mg |
Fmoc-l-2-pyridylalanine |
185379-40-2 | 100mg |
$52.00 | 2023-05-18 | ||
Enamine | EN300-77284-0.1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid |
185379-40-2 | 95% | 0.1g |
$22.0 | 2024-05-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809437-250mg |
Fmoc-β-(2-pyridyl)-Ala-OH |
185379-40-2 | 97% | 250mg |
¥72.10 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003680-1g |
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid |
185379-40-2 | 97% | 1g |
¥207 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101220-250mg |
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid |
185379-40-2 | 97% | 250mg |
¥98.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809437-1g |
Fmoc-β-(2-pyridyl)-Ala-OH |
185379-40-2 | 97% | 1g |
¥398.00 | 2022-01-14 | |
Matrix Scientific | 041538-5g |
Fmoc-L-2-pyridylalanine |
185379-40-2 | 5g |
$221.00 | 2023-09-09 |
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acidに関する追加情報
Chemical Compound CAS No. 185379-40-2: (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic Acid
The compound with CAS No. 185379-40-2, named (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid, is a highly specialized α-amino acid derivative. This molecule is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a pyridine ring. The Fmoc group, a well-known protecting group in peptide synthesis, plays a critical role in controlling the reactivity of the amino group during chemical reactions. Recent studies have highlighted the potential of this compound in various fields, including drug delivery systems and bioconjugation chemistry.
The synthesis of this compound involves a multi-step process, including the coupling of the Fmoc group to the amino acid backbone and subsequent functionalization to introduce the pyridine moiety. Researchers have demonstrated that the presence of the pyridine ring enhances the molecule's ability to act as a ligand in metalloenzyme mimics, making it a promising candidate for catalytic applications. Furthermore, the stereochemistry at the α-carbon (denoted by (αS)) is crucial for determining the molecule's biological activity and selectivity.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound. These studies reveal that the Fmoc group not only protects the amino group but also influences the overall conformational flexibility of the molecule. This property is particularly advantageous in peptide synthesis, where precise control over stereochemistry and reactivity is essential. Additionally, the pyridine ring introduces π-electron interactions that can modulate the electronic properties of the molecule, making it suitable for applications in supramolecular chemistry.
In terms of biological applications, this compound has shown potential as a building block for constructing bioactive peptides and proteins. Its ability to undergo orthogonal deprotection reactions makes it highly versatile in complex peptide synthesis workflows. Moreover, recent research has explored its use as a chiral catalyst in asymmetric synthesis, leveraging its unique stereochemical properties to induce enantioselectivity in organic reactions.
The integration of this compound into drug delivery systems has also been a focus of recent investigations. Its ability to form stable complexes with metal ions and its compatibility with various biocompatible polymers make it an attractive candidate for targeted drug delivery applications. Furthermore, its photostability and fluorescence properties have been exploited in bioimaging studies, providing new insights into intracellular trafficking mechanisms.
In conclusion, (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid represents a cutting-edge advancement in chemical synthesis and molecular design. Its unique combination of functional groups and stereochemical features positions it as a valuable tool in peptide chemistry, catalysis, and drug delivery systems. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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